An In-depth Technical Guide to 4-Bromo-1-phenyl-1H-imidazole: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 4-Bromo-1-phenyl-1H-imidazole: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4-Bromo-1-phenyl-1H-imidazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented, this guide synthesizes information from closely related analogs and established synthetic methodologies to offer a detailed understanding of its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Furthermore, we explore the broader applications of the 1-phenyl-imidazole scaffold in drug discovery, providing context for the potential utility of this particular derivative. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of functionalized imidazoles in their work.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine and numerous approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities make it an exceptional pharmacophore for interacting with biological targets such as enzymes and receptors.[1] The introduction of a phenyl group at the N-1 position and a bromine atom at the C-4 position, as in 4-Bromo-1-phenyl-1H-imidazole, creates a versatile building block with distinct regions for further chemical modification, opening avenues for the exploration of novel chemical space in drug discovery programs.
Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 1246555-43-0 | [2][3][4] |
| Molecular Formula | C₉H₇BrN₂ | [2][3][4] |
| Molecular Weight | 223.07 g/mol | [4] |
| Appearance | Likely a white to off-white or pale yellow solid | Inferred from related brominated and phenylated imidazoles. |
| Melting Point | Not available. For comparison, 4-bromo-1H-imidazole has a melting point of 131-135 °C.[5][6] | |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols. | Inferred from the nonpolar phenyl group and the polar imidazole ring. |
| pKa | Not available. The pKa of the conjugate acid of imidazole is approximately 7. |
Spectroscopic Analysis (Predicted)
Detailed experimental spectra for 4-Bromo-1-phenyl-1H-imidazole are not currently published. However, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of its precursors and related structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the imidazole and phenyl rings.
-
Imidazole Protons: Three distinct signals are expected for the imidazole ring protons at C-2, C-5, and the N-H proton of the precursor 4-bromo-1H-imidazole is replaced by the phenyl group. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine atom.
-
Phenyl Protons: The protons on the phenyl ring will likely appear as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework.
-
Imidazole Carbons: Three signals are expected for the imidazole ring carbons. The carbon bearing the bromine (C-4) will be significantly influenced by the halogen's electronegativity.
-
Phenyl Carbons: Six signals are expected for the phenyl ring carbons, unless symmetry results in overlapping peaks.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-Br stretching: The C-Br stretching vibration is typically observed in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 222 and 224 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
-
Fragmentation: Fragmentation may involve the loss of Br, HCN, and cleavage of the phenyl group.
Synthesis of 4-Bromo-1-phenyl-1H-imidazole
The synthesis of 4-Bromo-1-phenyl-1H-imidazole can be achieved through N-arylation of the readily available 4-bromo-1H-imidazole. Two prominent methods for this transformation are the Chan-Lam coupling and the Ullmann condensation.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between an N-H containing substrate and a boronic acid.[7][8] This method is favored for its mild reaction conditions and tolerance of various functional groups.
Reaction Scheme:
Caption: Chan-Lam coupling for the synthesis of 4-Bromo-1-phenyl-1H-imidazole.
Experimental Protocol (Representative):
-
To a reaction vessel, add 4-bromo-1H-imidazole (1.0 eq), phenylboronic acid (1.2 eq), and copper(II) acetate (0.1 eq).
-
Add a suitable solvent such as dichloromethane (DCM) or toluene.
-
Add a base, such as pyridine or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature and open to the air (or bubble air through the mixture) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Chan-Lam coupling.[9][10][11]
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of 4-Bromo-1-phenyl-1H-imidazole.
Experimental Protocol (Representative):
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-imidazole (1.0 eq), bromobenzene (1.1 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dioxane.
-
Heat the reaction mixture to 100-150 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity of 4-Bromo-1-phenyl-1H-imidazole
The bromine atom at the C-4 position of the imidazole ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[3][12] This reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C-4 position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 4-Bromo-1-phenyl-1H-imidazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14][15] This would enable the synthesis of 4-amino-1-phenyl-imidazole derivatives.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 4-Bromo-1-phenyl-1H-imidazole.
Applications in Drug Discovery
The 1-phenyl-imidazole scaffold is a common motif in a variety of biologically active compounds. The versatility of 4-Bromo-1-phenyl-1H-imidazole as a synthetic intermediate makes it a valuable tool for the development of novel therapeutic agents. Potential applications include its use as a starting material for the synthesis of:
-
Enzyme Inhibitors: The imidazole ring can interact with the active sites of various enzymes.
-
Receptor Agonists and Antagonists: The overall structure can be tailored to bind to specific cell surface receptors.
-
Antifungal and Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal properties.[2]
-
Anticancer Agents: The N-phenyl-1H-imidazole-5-carboxamide scaffold has shown significant anticancer activity.[16]
Safety and Handling
Specific toxicological data for 4-Bromo-1-phenyl-1H-imidazole is not available. However, based on related brominated aromatic and heterocyclic compounds, the following precautions should be taken:
-
Hazard Classification: One supplier has classified this compound as an irritant.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-1-phenyl-1H-imidazole is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. While specific experimental data for this compound is limited, its synthesis is readily achievable through established N-arylation protocols. The presence of a reactive bromine handle allows for a wide range of post-synthetic modifications via modern cross-coupling reactions, providing access to a diverse array of novel 1-phenyl-imidazole derivatives. The proven biological relevance of the imidazole scaffold underscores the potential of 4-Bromo-1-phenyl-1H-imidazole as a key intermediate in the discovery and development of new therapeutic agents. Further experimental investigation into the precise physicochemical and biological properties of this compound is warranted.
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